molecular formula C10H10N2 B13692220 4-(4-Methyl-2-pyrrolyl)pyridine

4-(4-Methyl-2-pyrrolyl)pyridine

Cat. No.: B13692220
M. Wt: 158.20 g/mol
InChI Key: BFLTVPOHOVPXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methyl-2-pyrrolyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a pyrrole ring at the 4-position, which itself is substituted with a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-2-pyrrolyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyrrole with 4-bromopyridine under palladium-catalyzed cross-coupling conditions. The reaction typically employs a palladium catalyst such as Pd(PPh3)4 and a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can facilitate the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-2-pyrrolyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine-N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace the halogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically conducted under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include pyridine-N-oxide derivatives, reduced pyridine derivatives, and substituted pyridine compounds, depending on the type of reaction and reagents used.

Scientific Research Applications

4-(4-Methyl-2-pyrrolyl)pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(4-Methyl-2-pyrrolyl)pyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Methyl-2-pyrrolyl)pyridine include other pyridine and pyrrole derivatives, such as:

  • 4-Methylpyridine
  • 2-Methylpyridine
  • Pyrrole
  • Pyrrolidine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a pyridine ring and a methyl-substituted pyrrole ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

4-(4-methyl-1H-pyrrol-2-yl)pyridine

InChI

InChI=1S/C10H10N2/c1-8-6-10(12-7-8)9-2-4-11-5-3-9/h2-7,12H,1H3

InChI Key

BFLTVPOHOVPXSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.